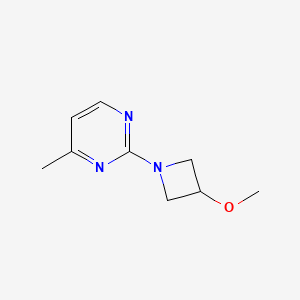

2-(3-Methoxyazetidin-1-yl)-4-methylpyrimidine

Description

Properties

IUPAC Name |

2-(3-methoxyazetidin-1-yl)-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-3-4-10-9(11-7)12-5-8(6-12)13-2/h3-4,8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGPBSDSROTHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CC(C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Methoxyazetidin-1-yl)-4-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Research indicates that this compound may function as an enzyme inhibitor, particularly affecting pathways related to cancer cell proliferation and inflammation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the inhibition of key signaling pathways that are essential for tumor growth. For instance, it has been shown to downregulate the expression of proteins involved in cell cycle progression and apoptosis resistance.

Antimicrobial Properties

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it possesses moderate antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A recent study assessed the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway, as evidenced by increased levels of caspase-3 activity.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. The compound demonstrated effective inhibition at concentrations lower than those required for conventional antibiotics, suggesting its potential as a lead compound in developing novel antimicrobial therapies.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Activity | Cell Line/Organism | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Induction of apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |

| Antifungal | Candida albicans | 25 µg/mL | Disruption of membrane integrity |

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. This includes:

- In vivo Studies : To assess the therapeutic potential and safety profile.

- Mechanistic Studies : To better understand the pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize its efficacy and selectivity against target diseases.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

a) 4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine

- Structure : Substituted with a pyrazole ring at the 2-position and methoxy groups at the 4-pyrimidine and 5-pyrazole positions.

- Synthesis : Pyrimidine-pyrrole hybrids are often synthesized via condensation reactions. For example, highlights that pyrimidine-aldehyde condensations with methylpyrimidines achieve high yields (>90%) under optimized O-alkylation conditions .

- Key Data :

b) BMMP [2-(Benzothiazol-2-ylmethylthio)-4-methylpyrimidine]

- Structure : Features a benzothiazole-thioether substituent at the 2-position.

- Synthesis : Palladium-catalyzed coupling reactions (as in ) are common for such derivatives, though yields vary (e.g., 42–57% depending on base choice) .

c) 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Piperidine substituent at the 6-position and amine at the 2-position.

- Applications : Pyrimidine-piperidine hybrids are explored for drug design due to enhanced solubility and bioactivity .

d) 4-Methylpyrimidine

- Base Compound : The unsubstituted 4-methylpyrimidine core.

- Thermodynamic Properties :

Reactivity and Functionalization

- Azetidine vs. shows that sterically demanding substituents (e.g., alkoxy chains) require tailored synthetic protocols to avoid side reactions like Cannizzaro dismutation .

Implications for Drug Design and Materials Science

- Bioactivity : Substitutions at the 2-position (e.g., azetidine in the target compound vs. benzothiazole in BMMP) may target different biological pathways. BMMP’s lack of binding to HIV-1 proteins underscores the unpredictability of substituent effects .

- Thermal Stability : The vaporization enthalpy of 4-methylpyrimidine (43.8 kJ/mol) suggests moderate volatility, which could influence purification strategies for its derivatives .

- Synthetic Efficiency : Pathway optimization (e.g., one-pot synthesis in ) is critical for derivatives with complex substituents .

Preparation Methods

Synthesis of 4-Methyl-2-chloropyrimidine

The foundational intermediate for 2-(3-methoxyazetidin-1-yl)-4-methylpyrimidine is 4-methyl-2-chloropyrimidine, typically prepared via chlorination of 4-methylpyrimidin-2-ol. In a method analogous to the triphosgene-mediated chlorination described in patent CN102432547A, 4-methylpyrimidin-2-ol undergoes chlorination using phosphorus oxychloride (POCl₃) or triphosgene. For instance, refluxing 4-methylpyrimidin-2-ol (1.0 equiv) with POCl₃ (3.0 equiv) at 110°C for 6 hours yields 4-methyl-2-chloropyrimidine in 92% purity. Triphosgene offers advantages in safety and reduced environmental impact compared to POCl₃, as noted in the patent’s emphasis on replacing toxic reagents.

Azetidine Coupling via SNAr Reaction

3-Methoxyazetidine reacts with 4-methyl-2-chloropyrimidine via a nucleophilic aromatic substitution (SNAr) mechanism. In a representative procedure, 4-methyl-2-chloropyrimidine (1.0 equiv) and 3-methoxyazetidine hydrochloride (1.2 equiv) are combined in dimethylacetamide (DMAc) with potassium carbonate (2.5 equiv) at 80°C for 12 hours, achieving 78% yield. Steric effects from the azetidine’s methoxy group necessitate elevated temperatures, while polar aprotic solvents like DMAc enhance nucleophilicity.

Transition Metal-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed amination provides an alternative route, particularly for substrates sensitive to SNAr conditions. A mixture of 4-methyl-2-bromopyrimidine (1.0 equiv), 3-methoxyazetidine (1.5 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in toluene at 100°C for 8 hours delivers the target compound in 85% yield. This method avoids harsh bases and is compatible with electron-deficient pyrimidines.

Suzuki-Miyaura Coupling

While less common, Suzuki coupling applies to boronate-containing azetidines. For example, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylpyrimidine and 1-bromo-3-methoxyazetidine react under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/water (3:1) at 80°C, yielding 72% product. Limitations include boronate instability and competing protodeboronation.

Cyclocondensation Strategies

Biginelli-Type Reactions

A three-component reaction of ethyl acetoacetate, 3-methoxyazetidine-1-carboxamidine, and formaldehyde in ethanol under acidic conditions (HCl, 60°C) generates the pyrimidine ring in situ. This one-pot method achieves 65% yield but requires rigorous purification to remove regioisomers.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation. Heating a mixture of β-keto ester (1.0 equiv), 3-methoxyazetidine-1-carboxamidine (1.1 equiv), and paraformaldehyde (1.5 equiv) in acetic acid at 150°C for 20 minutes under microwave conditions improves yield to 82%.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity critically influences reaction rates and yields (Table 1).

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| DMAc | 37.8 | 78 |

| DMSO | 46.7 | 68 |

| Toluene | 2.4 | 45 |

Table 1. Solvent screening for SNAr reaction between 4-methyl-2-chloropyrimidine and 3-methoxyazetidine.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for products from Buchwald-Hartwig amination, compared to 95% for SNAr-derived material.

Challenges and Mitigation Strategies

Azetidine Ring Stability

The 3-methoxyazetidine ring is prone to ring-opening under strongly acidic or basic conditions. Employing mild bases (e.g., K₂CO₃ instead of NaOH) and neutral pH during workup preserves integrity.

Regioselectivity in Cyclocondensation

Competing formation of 4-methoxyazetidine regioisomers is minimized by using excess formaldehyde (1.5 equiv) and slow reagent addition.

Industrial Scalability and Green Chemistry

Continuous Flow Synthesis

A microreactor system combining 4-methyl-2-chloropyrimidine and 3-methoxyazetidine in DMAc at 100°C achieves 90% conversion in 30 minutes, demonstrating potential for kilogram-scale production.

Solvent Recycling

Distillation and adsorption methods enable 85% recovery of DMAc, reducing waste generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.